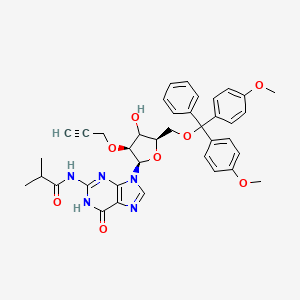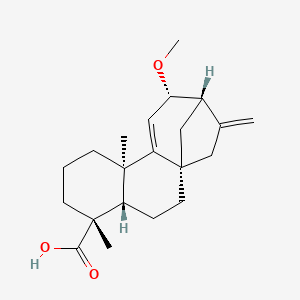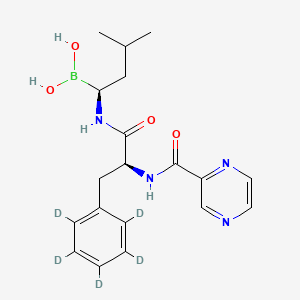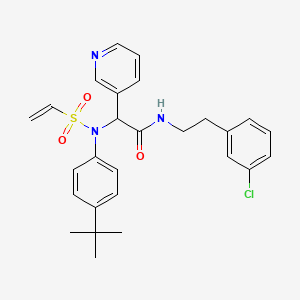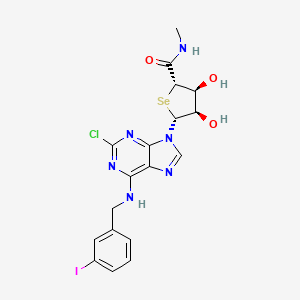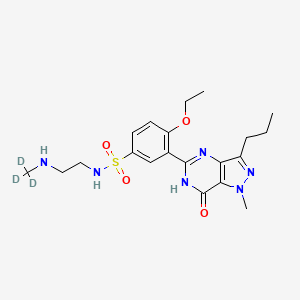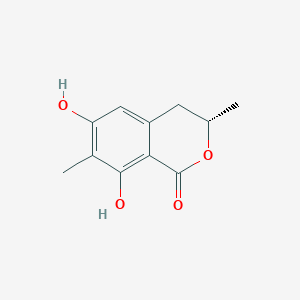
Monaschromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monaschromone is a polyketide metabolite isolated from the fungal genus Chaetomium. This compound has garnered attention due to its significant biological activities, including antifungal properties. This compound has shown efficacy in inhibiting the growth of various plant pathogenic fungi, making it a potential lead compound for pesticide development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monaschromone is typically isolated from the culture of Chaetomium species. The isolation process involves repeated column chromatography to purify the compound from the fungal extract
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Chaetomium species, followed by extraction and purification processes. The use of high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of n-heptane, ethyl acetate, methanol, and water has been suggested for the efficient isolation of similar compounds .
Chemical Reactions Analysis
Types of Reactions: Monaschromone undergoes various chemical reactions typical of polyketide metabolites. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Monaschromone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and chemical modifications.
Biology: this compound’s antifungal properties make it a valuable tool for studying fungal biology and plant pathology.
Medicine: The compound’s potential as a lead compound for pesticide development highlights its importance in agricultural biotechnology.
Industry: this compound can be used in the development of new antifungal agents and pesticides, contributing to sustainable agriculture
Mechanism of Action
Monaschromone exerts its antifungal effects by inhibiting the growth of plant pathogenic fungi such as Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii. The exact molecular targets and pathways involved in its mechanism of action are not fully elucidated. it is believed that this compound interferes with key metabolic processes in the fungi, leading to growth inhibition .
Comparison with Similar Compounds
Monaschromone is unique among polyketide metabolites due to its specific antifungal properties. Similar compounds include:
Chaetosemin J: Another polyketide metabolite from Chaetomium species with antifungal activity.
Epicoccone B: Exhibits antioxidant and α-glucosidase inhibitory activities.
Avipin: Known for its DPPH free radical scavenging ability and α-glucosidase inhibition.
This compound stands out due to its potent antifungal activity and potential as a lead compound for pesticide development, making it a valuable compound for further research and industrial applications.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3S)-6,8-dihydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-5-3-7-4-8(12)6(2)10(13)9(7)11(14)15-5/h4-5,12-13H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
XZWVQJGERNDTEK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


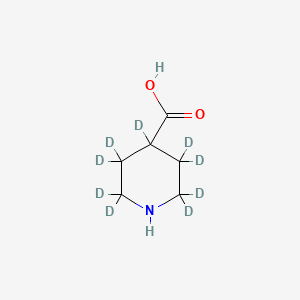
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
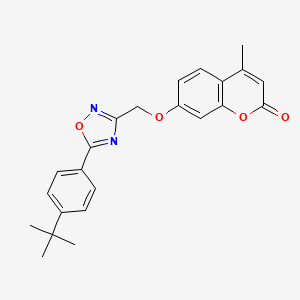

![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)
